3-IODOCYCLOHEX-2-ENONE
Overview
Description
3-IODOCYCLOHEX-2-ENONE is an organic compound with the molecular formula C6H7IO It is a derivative of 2-cyclohexen-1-one, where an iodine atom is substituted at the third position of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexen-1-one, 3-iodo- typically involves the iodination of 2-cyclohexen-1-one. One common method includes the reaction of 2-cyclohexen-1-one with iodine in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like diethyl ether. The process involves the slow addition of iodine to a solution of 2-cyclohexen-1-one, followed by stirring and subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for 2-cyclohexen-1-one, 3-iodo- are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory procedures for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-IODOCYCLOHEX-2-ENONE undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-iodocyclohexanol.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as 3-iodocyclohexanone.
Common Reagents and Conditions
Substitution: Nucleophiles such as organometallic reagents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Various substituted cyclohexenones.
Reduction: 3-Iodocyclohexanol.
Oxidation: 3-Iodocyclohexanone.
Scientific Research Applications
3-IODOCYCLOHEX-2-ENONE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialized materials with unique properties.
Environmental Chemistry: Studied for its reactivity with atmospheric radicals and its role in secondary organic aerosol formation.
Mechanism of Action
The mechanism of action of 2-cyclohexen-1-one, 3-iodo- involves its reactivity as an electrophile. The iodine atom enhances the electrophilic character of the compound, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: The parent compound without the iodine substitution.
3-Bromo-2-cyclohexen-1-one: Similar structure with a bromine atom instead of iodine.
3-Chloro-2-cyclohexen-1-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
3-IODOCYCLOHEX-2-ENONE is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and different electronegativity of iodine compared to bromine and chlorine result in variations in reaction mechanisms and product distributions.
Properties
IUPAC Name |
3-iodocyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKRQTKPKWXSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473151 | |
Record name | 2-Cyclohexen-1-one, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-82-0 | |
Record name | 2-Cyclohexen-1-one, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.